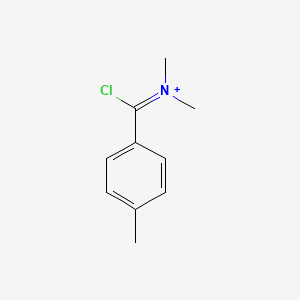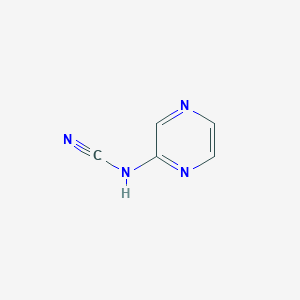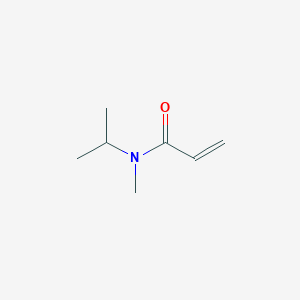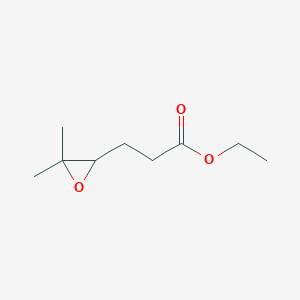![molecular formula C24H29PSi B14420832 Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane CAS No. 84673-70-1](/img/structure/B14420832.png)
Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane is an organophosphorus compound with the molecular formula C24H29PSi. It is characterized by the presence of a phosphorane core bonded to three phenyl groups and a 3-(trimethylsilyl)propylidene group. This compound is notable for its unique structure, which combines the properties of both phosphines and silyl groups, making it a valuable reagent in organic synthesis and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a suitable silylating agent. One common method is the reaction of triphenylphosphine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Aplicaciones Científicas De Investigación
Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or a drug delivery system.
Mecanismo De Acción
The mechanism of action of Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane involves its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. The phosphorane core can participate in single-electron transfer (SET) reactions, forming radical species that facilitate various organic transformations. The silyl group enhances the stability and reactivity of the compound, allowing it to engage in unique activation modes and reactions .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Trimethylsilylphosphine: Combines the properties of silyl and phosphine groups, similar to Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane.
Uniqueness
This compound is unique due to its combination of a phosphorane core with a silyl group, providing enhanced stability and reactivity. This makes it a versatile reagent in various chemical transformations and industrial applications .
Propiedades
Número CAS |
84673-70-1 |
|---|---|
Fórmula molecular |
C24H29PSi |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
triphenyl(3-trimethylsilylpropylidene)-λ5-phosphane |
InChI |
InChI=1S/C24H29PSi/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24/h4-12,14-20H,13,21H2,1-3H3 |
Clave InChI |
PEMZVBFILCANKO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


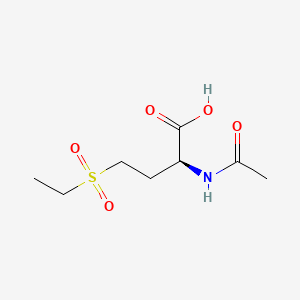
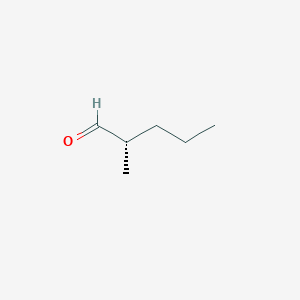

![Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
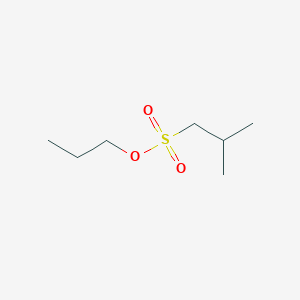
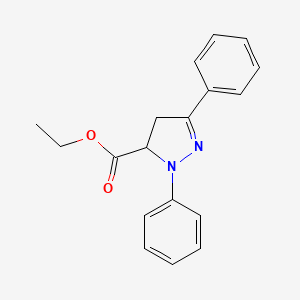
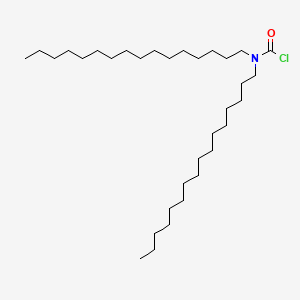
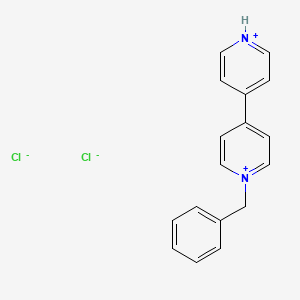
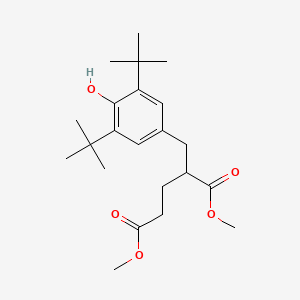
![4,4'-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole]](/img/structure/B14420807.png)
